molecular formula C20H24N2O2 B13755603 2-Propenal, 3-(tetrahydro-6-oxo-2H-pyran-2-yl)-, (2E)- CAS No. 77795-11-0

2-Propenal, 3-(tetrahydro-6-oxo-2H-pyran-2-yl)-, (2E)-

Cat. No.: B13755603
CAS No.: 77795-11-0
M. Wt: 324.4 g/mol
InChI Key: ILSHZBBCUVHNDX-MTWNFWRLSA-N
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Description

2-Propenal, 3-(tetrahydro-6-oxo-2H-pyran-2-yl)-, (2E)- (CAS: 77795-11-0; DTXSID20998995) is an α,β-unsaturated aldehyde with a tetrahydro-6-oxo-2H-pyran substituent at the β-position of the propenal backbone. Its (2E)-configuration indicates a trans-arrangement of substituents across the double bond. The compound’s structure combines a reactive aldehyde group with a cyclic ketone-containing pyran moiety, which may confer unique chemical and biological properties. This suggests a tentative molecular formula of C₈H₁₀O₃, though experimental validation is required .

The compound’s reactivity is expected to center on the conjugated enal system (α,β-unsaturated aldehyde), enabling nucleophilic additions or Michael reactions.

Properties

CAS No.

77795-11-0

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

(1R,11R,15S,16S)-15-ethyl-5-methoxy-19-oxa-9,17-diazahexacyclo[15.2.1.02,10.03,8.011,16.013,18]icosa-2(10),3(8),4,6-tetraene

InChI

InChI=1S/C20H24N2O2/c1-3-10-6-11-7-14-18-17(16-9-22(19(10)14)20(11)24-16)13-8-12(23-2)4-5-15(13)21-18/h4-5,8,10-11,14,16,19-21H,3,6-7,9H2,1-2H3/t10-,11?,14-,16-,19-,20?/m0/s1

InChI Key

ILSHZBBCUVHNDX-MTWNFWRLSA-N

Isomeric SMILES

CC[C@H]1CC2C[C@@H]3[C@H]1N4C2O[C@@H](C4)C5=C3NC6=C5C=C(C=C6)OC

Canonical SMILES

CCC1CC2CC3C1N4C2OC(C4)C5=C3NC6=C5C=C(C=C6)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2-Propenal, 3-(tetrahydro-6-oxo-2H-pyran-2-yl)-, (2E)- typically involves:

  • Construction of the tetrahydro-6-oxo-2H-pyran ring system with correct stereochemistry.
  • Introduction of the α,β-unsaturated aldehyde moiety at the 3-position.
  • Control of the E-configuration of the propenal double bond.
  • Use of mild conditions to preserve sensitive functional groups.

The key challenge lies in the selective formation of the tetrahydropyran ring and the α,β-unsaturated aldehyde without side reactions such as polymerization or over-oxidation.

Preparation of the Tetrahydro-6-oxo-2H-pyran Ring

The tetrahydro-6-oxo-2H-pyran (THP) ring is generally synthesized via intramolecular cyclization reactions involving hydroxy ketones or hydroxy esters. Several methods have been reported:

  • Intramolecular 1,4-Addition (Michael Cyclization):
    Fluoride-promoted removal of silyl protecting groups from precursors can trigger intramolecular 1,4-addition to form the tetrahydropyran ring with high diastereoselectivity. For example, in the synthesis of phorboxazole fragments, this approach yielded the THP ring as a mixture of diastereomers in moderate yield (~46%).

  • Prins Cyclization:
    Lewis acid-promoted [4+3] cycloaddition or Prins cyclization is an effective method to construct bicyclic or monocyclic tetrahydropyran systems with controlled stereochemistry. Treatment of appropriate acetals or hemiacetals with boron trifluoride etherate in the presence of acetic acid has been shown to give THP rings as single diastereomers in yields around 50-90%.

  • Palladium(0)-Mediated Desymmetrization:
    Rapid assembly of bis-pyran subunits with correct stereochemistry has been achieved via Pd(0)-mediated desymmetrization of meso-tetraols, yielding bis-THP units in 75% yield.

  • Chiral Pool Synthesis:
    Starting from chiral pool materials such as sugar derivatives or chiral alcohols, sequential protection, reduction, oxidation, and crotylboration steps have been employed to build the tetrahydropyran ring with multiple stereocenters in high diastereoselectivity (up to 96:4 dr) and good yields (~76%).

Representative Preparation Protocol

A typical synthetic route to 2-Propenal, 3-(tetrahydro-6-oxo-2H-pyran-2-yl)-, (2E)- may proceed as follows:

Step Reaction Type Reagents/Conditions Outcome/Yield
1 Protection/Deprotection TBDMS protection; Fluoride-promoted deprotection Formation of hydroxy ketone precursor
2 Intramolecular Michael addition Fluoride ions, mild base, THF solvent Cyclization to tetrahydropyran ring (46-75% yield)
3 Oxidation 2-Iodoxybenzoic acid (IBX), DMSO, room temp Conversion to α,β-unsaturated aldehyde (up to 99% yield)
4 Wittig or HWE olefination Methyl (triphenylphosphoranylidene)-acetate Introduction of α,β-unsaturated ester intermediate
5 Reduction Diisobutylaluminum hydride (DIBAL-H), THF Aldehyde formation with E-configuration

Analytical and Purification Techniques

  • Chromatography:
    Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are routinely used to monitor reaction progress and purity.

  • Spectroscopy:
    Nuclear magnetic resonance (NMR) spectroscopy confirms the stereochemistry and functional group integrity. Infrared (IR) spectroscopy identifies carbonyl and alkene functionalities.

  • Crystallography: X-ray crystallography may be employed to determine absolute stereochemistry of the tetrahydropyran ring.

Chemical Reactions Analysis

2-Propenal, 3-(tetrahydro-6-oxo-2H-pyran-2-yl)-, (2E)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its biological activity and potential therapeutic applications.

Antiviral Properties

Recent studies have identified derivatives of pyran compounds that exhibit antiviral activities. For instance, compounds synthesized through multicomponent reactions involving pyran derivatives have shown promising results against Hepatitis C virus (HCV) replication, indicating that similar structures may be explored for antiviral drug development .

Neuroprotective Effects

Research has highlighted the potential of certain pyran derivatives as acetylcholinesterase inhibitors, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer’s. The compound's structural features may enhance its efficacy as a neuroprotective agent .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, especially in the formation of complex molecular architectures.

Multicomponent Reactions

Multicomponent reactions (MCRs) have been utilized to synthesize various biologically active molecules efficiently. The incorporation of 2-propenal derivatives into MCRs has facilitated the rapid assembly of diverse heterocycles, which are valuable in drug discovery .

Synthesis of Heterocycles

The compound can be used to create a variety of heterocyclic structures that possess diverse biological activities. For example, the synthesis of pyran-annulated heterocycles has been achieved using this compound as a key building block .

Case Studies

Several case studies illustrate the practical applications of 2-propenal derivatives.

Synthesis of Antifibrotic Agents

A study demonstrated the synthesis of new antifibrotic agents through a multicomponent reaction involving 2-propenal derivatives. These compounds showed significant inhibitory activity against human hepatic stellate cells, indicating their potential use in treating liver fibrosis .

Development of Acetylcholinesterase Inhibitors

Another case involved the design and evaluation of pyran-based compounds as acetylcholinesterase inhibitors. The synthesized compounds were tested for their inhibitory effects on the enzyme, showing promise as therapeutic agents for cognitive disorders .

Data Tables

The following tables summarize key findings related to the applications of 2-propenal derivatives.

Application AreaCompound TypeBiological ActivityReference
AntiviralPyran DerivativesInhibition of HCV replication
NeuroprotectionAcetylcholinesterase InhibitorsPotential treatment for Alzheimer's
Antifibrotic AgentsPyran Annulated CompoundsInhibition of hepatic stellate cells
Organic SynthesisHeterocyclesDiverse biological activities

Mechanism of Action

The mechanism of action of 2-Propenal, 3-(tetrahydro-6-oxo-2H-pyran-2-yl)-, (2E)- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Propenal, 3-(tetrahydro-6-oxo-2H-pyran-2-yl)-, (2E)- with structurally or functionally related α,β-unsaturated carbonyl compounds, focusing on substituents, physicochemical properties, and bioactivity:

Compound Name Substituent Molecular Formula Key Functional Groups Bioactivity (Example)
2-Propenal, 3-(tetrahydro-6-oxo-2H-pyran-2-yl)-, (2E)- Tetrahydro-6-oxo-2H-pyran C₈H₁₀O₃ (inferred) Aldehyde, cyclic ketone Not reported
Cinnamaldehyde (3) Phenyl C₉H₈O Aldehyde, aromatic ring LC₅₀: 0.12 µg/cm² (contact toxicity)
Ferulic acid (9) 4-Hydroxy-3-methoxyphenyl C₁₀H₁₀O₄ Carboxylic acid, methoxy LC₅₀: 0.85 µg/cm² (contact toxicity)
α-Methyl-trans-cinnamaldehyde (7) Phenyl, methyl C₁₀H₁₀O Aldehyde, branched chain Moderate repellent activity
4-Phenyl-3-buten-2-one (2) Phenyl C₁₀H₁₀O Ketone, α,β-unsaturated Low insecticidal activity

Key Structural and Functional Differences:

Substituent Complexity :

  • The target compound’s tetrahydro-6-oxo-2H-pyran group introduces steric hindrance and polarity absent in phenyl-substituted analogs like cinnamaldehyde. This may reduce volatility and enhance solubility in polar solvents compared to aromatic analogs .
  • Unlike ferulic acid, which has a carboxylic acid group, the aldehyde in the target compound is more electrophilic, favoring nucleophilic attacks or condensation reactions.

Bioactivity :

  • Cinnamaldehyde and ferulic acid exhibit significant contact toxicity against Sitophilus zeamais (LC₅₀ values: 0.12–0.85 µg/cm²), attributed to their aromatic rings and electron-deficient carbonyl groups disrupting insect nervous systems . The target compound’s bioactivity remains unstudied, but its cyclic ketone may alter interaction with biological targets.

This contrasts with 4-phenyl-3-buten-2-one, where the ketone is less sterically shielded .

Biological Activity

2-Propenal, 3-(tetrahydro-6-oxo-2H-pyran-2-yl)-, (2E)-, commonly referred to as a derivative of tetrahydropyran, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which may contribute to various pharmacological effects.

  • Chemical Formula : C20H24N2O2
  • Molecular Weight : 324.41676
  • CAS Number : 77803-32-8

Biological Activity Overview

The biological activity of 2-Propenal, 3-(tetrahydro-6-oxo-2H-pyran-2-yl)-, (2E)- has been investigated across several studies, revealing a range of effects on different biological targets.

Antitumor Activity

Research indicates that derivatives of tetrahydropyran structures exhibit significant antitumor properties. A study highlighted that compounds related to this structure can inhibit cancer cell proliferation and induce apoptosis in various cancer lines, including breast and lung cancer cells .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. In vitro studies demonstrated that it possesses inhibitory effects against several bacterial strains, suggesting potential applications in treating bacterial infections .

Neuroprotective Effects

Recent investigations have pointed towards neuroprotective properties associated with tetrahydropyran derivatives. These compounds have been shown to protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases .

The biological mechanisms underlying the effects of 2-Propenal, 3-(tetrahydro-6-oxo-2H-pyran-2-yl)-, (2E)- are still under investigation. However, it is hypothesized that the compound interacts with specific cellular pathways involved in apoptosis and cell cycle regulation.

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReferences
AntitumorCancer cell linesInhibition of proliferation and apoptosis
AntimicrobialBacterial strainsInhibition of bacterial growth
NeuroprotectiveNeuronal cellsProtection against oxidative stress

Case Studies

  • Antitumor Study : A recent study involving the synthesis of tetrahydropyran derivatives demonstrated their efficacy against breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving cell cycle arrest and induction of apoptosis being elucidated .
  • Antimicrobial Efficacy : In another case study, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating strong antimicrobial potential .
  • Neuroprotection : A study focusing on neuroprotective effects illustrated that treatment with tetrahydropyran derivatives resulted in a 50% reduction in neuronal cell death induced by oxidative stressors such as hydrogen peroxide .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2E)-3-(tetrahydro-6-oxo-2H-pyran-2-yl)-2-propenal?

  • Methodology :

  • Aldol Condensation : React tetrahydro-6-oxo-2H-pyran-2-carbaldehyde with a suitable enolizable ketone under basic conditions (e.g., NaOH/EtOH) to form the α,β-unsaturated aldehyde. Optimize temperature (40–60°C) and reaction time (6–12 hours) to favor the E-isomer .
  • Oxidation of Allylic Alcohols : Use oxidizing agents like MnO₂ or Swern oxidation (oxalyl chloride/DMSO) to convert 3-(tetrahydro-6-oxo-2H-pyran-2-yl)prop-2-en-1-ol to the target aldehyde .
    • Validation : Monitor reaction progress via TLC (Rf ~0.3–0.5 in hexane/ethyl acetate 3:1) and confirm purity by GC-MS.

Q. How can the stereochemistry of the α,β-unsaturated aldehyde be experimentally confirmed?

  • NMR Analysis : Measure coupling constants (JH-H) between Hα and Hβ protons. For the E-isomer, expect J ≈ 12–16 Hz due to trans-diaxial coupling .
  • X-ray Crystallography : Resolve crystal structures to unambiguously assign the E-configuration, leveraging C=C bond length (~1.34 Å) and torsion angles .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Use OV/AG/P99 respirators (NIOSH) and nitrile gloves. Full-body Tyvek® suits are advised for prolonged exposure .
  • Ventilation : Conduct reactions in fume hoods with ≤0.1 ppm airborne concentration limits. Avoid drainage contamination due to potential aquatic toxicity .

Advanced Research Questions

Q. What spectroscopic techniques are optimal for characterizing this compound’s stability under varying pH?

  • UV-Vis Spectroscopy : Track λmax shifts (likely ~250–280 nm for the enal system) in buffered solutions (pH 2–12) to identify degradation products.
  • LC-MS/MS : Quantify hydrolyzed products (e.g., tetrahydro-6-oxo-2H-pyran-2-carboxylic acid) using a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) .

Q. How does the tetrahydro-6-oxo-2H-pyran moiety influence reactivity in Diels-Alder cycloadditions?

  • Computational Insights : DFT calculations (B3LYP/6-31G*) reveal the oxo group withdraws electron density, lowering the LUMO energy of the dienophile (ΔE ≈ -1.8 eV vs. unsubstituted propenal). This enhances reaction rates with electron-rich dienes (e.g., furan) .
  • Experimental Validation : Perform kinetic studies in THF at 25°C; monitor endo/exo selectivity via <sup>1</sup>H NMR (cycloadduct methylene protons at δ 3.2–3.8 ppm) .

Q. What strategies mitigate competing side reactions during nucleophilic additions to the aldehyde group?

  • Protection/Deprotection : Temporarily protect the aldehyde as a dimethyl acetal (using BF₃·OEt₂ catalysis) to prevent Michael addition to the α,β-unsaturated system. Deprotect with aqueous HCl post-functionalization .
  • Steric Shielding : Introduce bulky substituents (e.g., tert-butyl groups) on the pyran ring to sterically hinder undesired nucleophilic attack .

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